Cas no 414910-05-7 ((1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride)

(1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride
- 414910-05-7
- (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride
-
- MDL: MFCD32668303
- Inchi: 1S/C11H11F6N.ClH/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;/h3-6,18H,1-2H3;1H/t6-;/m1./s1
- InChI Key: IPOAQLGRQPKMAR-FYZOBXCZSA-N
- SMILES: C(C1C=C([C@@H](C)NC)C=C(C(F)(F)F)C=1)(F)(F)F.Cl
(1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26658504-5g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 5g |
$3812.0 | 2023-09-12 | |
Enamine | EN300-26658504-1g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 1g |
$1315.0 | 2023-09-12 | |
Aaron | AR027WOJ-500mg |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 500mg |
$1435.00 | 2025-02-15 | |
1PlusChem | 1P027WG7-10g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 10g |
$7048.00 | 2024-05-02 | |
Aaron | AR027WOJ-2.5g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 2.5g |
$3567.00 | 2023-12-15 | |
Enamine | EN300-26658504-10.0g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 10.0g |
$5652.0 | 2023-07-07 | |
Enamine | EN300-26658504-0.1g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 0.1g |
$457.0 | 2023-09-12 | |
Enamine | EN300-26658504-0.05g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 0.05g |
$306.0 | 2023-09-12 | |
Aaron | AR027WOJ-1g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 1g |
$1834.00 | 2025-02-15 | |
Enamine | EN300-26658504-2.5g |
[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine hydrochloride |
414910-05-7 | 95% | 2.5g |
$2576.0 | 2023-09-12 |
(1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride Related Literature
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride
Introduction to (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride (CAS No. 414910-05-7)
(1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride (CAS No. 414910-05-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of a trifluoromethyl group and a chiral center, which contribute to its potential therapeutic applications and biological activities.
The molecular structure of (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride is composed of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, an ethyl chain with a chiral center at the 1 position, and a methylamine group. The presence of the trifluoromethyl groups imparts significant electronic and steric effects, which can influence the compound's interactions with biological targets.
Recent studies have highlighted the importance of chiral compounds in drug development due to their ability to exhibit enantioselective pharmacological properties. The (1R) configuration of this compound is particularly noteworthy, as it can lead to distinct biological activities compared to its enantiomer. This enantioselectivity is crucial for optimizing drug efficacy and minimizing adverse effects.
In the context of medicinal chemistry, (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride has been investigated for its potential as a lead compound in the development of new therapeutic agents. Its unique structural features make it an attractive candidate for targeting various biological pathways, including those involved in central nervous system (CNS) disorders, cancer, and inflammatory diseases.
One area of active research involves the evaluation of this compound's interactions with G protein-coupled receptors (GPCRs), which are key targets for many drugs. Studies have shown that (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride can modulate the activity of specific GPCRs, potentially leading to novel therapeutic strategies for conditions such as schizophrenia and Parkinson's disease.
Beyond its potential as a therapeutic agent, (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride has also been explored for its use in chemical synthesis and as a building block for more complex molecules. Its high reactivity and stability make it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
The synthesis of (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride typically involves several steps, including the formation of the chiral center through asymmetric synthesis methods. Advanced techniques such as catalytic asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity. These synthetic approaches not only ensure the production of the desired enantiomer but also enhance the overall efficiency and scalability of the process.
In terms of safety and handling, it is important to note that while (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride is not classified as a hazardous or controlled substance, proper precautions should be taken during its use in laboratory settings. This includes wearing appropriate personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory safety protocols.
The future prospects for (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential applications in various therapeutic areas. Additionally, efforts are being made to optimize its pharmacokinetic properties and enhance its bioavailability through prodrug strategies and formulation development.
In conclusion, (1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride (CAS No. 414910-05-7) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and enantioselective properties make it an attractive candidate for developing new therapeutic agents and advancing our understanding of complex biological systems.
414910-05-7 ((1R)-1-3,5-bis(trifluoromethyl)phenylethyl(methyl)amine hydrochloride) Related Products
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)




